N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields
Preparation Methods
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The presence of halogens and methoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to active sites, while the fluorine and methoxy groups enhance its affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
- 4-Chloro-2-methylphenoxyacetic acid
- 2-Naphthalenecarboxamide derivatives
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-10(15)3-5-12(9)17-21(18,19)14-8-11(16)4-6-13(14)20-2/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVONZUUWGBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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